molecular formula C16H23N3O2S B6723751 N-(1-amino-3,3-dimethylbutan-2-yl)-8-methylquinoline-5-sulfonamide

N-(1-amino-3,3-dimethylbutan-2-yl)-8-methylquinoline-5-sulfonamide

Cat. No.: B6723751
M. Wt: 321.4 g/mol
InChI Key: YFZHNEBKQHFTSQ-UHFFFAOYSA-N
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Description

N-(1-amino-3,3-dimethylbutan-2-yl)-8-methylquinoline-5-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is known for its biological activity, and a sulfonamide group, which is often associated with antibacterial properties.

Properties

IUPAC Name

N-(1-amino-3,3-dimethylbutan-2-yl)-8-methylquinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-11-7-8-13(12-6-5-9-18-15(11)12)22(20,21)19-14(10-17)16(2,3)4/h5-9,14,19H,10,17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZHNEBKQHFTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)S(=O)(=O)NC(CN)C(C)(C)C)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-amino-3,3-dimethylbutan-2-yl)-8-methylquinoline-5-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of aniline derivatives with aldehydes under acidic conditions to form the quinoline ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-3,3-dimethylbutan-2-yl)-8-methylquinoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1-amino-3,3-dimethylbutan-2-yl)-8-methylquinoline-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1-amino-3,3-dimethylbutan-2-yl)-8-methylquinoline-5-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The quinoline core can interact with DNA or proteins, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-amino-3,3-dimethylbutan-2-yl)-3-methoxyaniline
  • N-(1-amino-3,3-dimethylbutan-2-yl)-3-methylquinoline

Uniqueness

N-(1-amino-3,3-dimethylbutan-2-yl)-8-methylquinoline-5-sulfonamide is unique due to the presence of both the quinoline core and the sulfonamide group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and development.

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